IM-54

概要

説明

IM-54は、酸化ストレス誘導性壊死の選択的阻害剤です。 過酸化水素誘導性壊死に対して強力な阻害活性を示し、心臓保護剤および細胞死の分子メカニズムを調査するための生物学的ツールとして作用します .

科学的研究の応用

IM-54 has several scientific research applications, including:

Cardioprotection: It acts as a potential cardioprotective agent by inhibiting oxidative stress-induced necrosis

Cell Death Mechanisms: It serves as a biological tool for investigating the molecular mechanisms of cell death, particularly necrosis

Pharmacological Research: This compound is used in pharmacological studies to understand its effects on oxidative stress and necrosis

作用機序

IM-54は、酸化ストレス誘導性壊死を選択的に阻害することで効果を発揮します。壊死に関与する分子経路、特に過酸化水素によって活性化される経路を標的としています。 この化合物は、さまざまな抗がん剤またはFasリガンドによって誘導されるアポトーシスを阻害しません .

類似の化合物との比較

This compoundは、酸化ストレス誘導性壊死の選択的阻害においてユニークです。類似の化合物には、以下のようなものがあります。

ネクロスルホンアミド: 壊死の別の阻害剤ですが、分子標的が異なります.

セルデュラチニブ塩酸塩: より幅広い用途を持つキナーゼ阻害剤.

LY-364947: 形質転換成長因子ベータ受容体の選択的阻害剤.

生化学分析

Biochemical Properties

IM-54 interacts with various biomolecules in the cell. It is soluble in ethanol up to 25 mM and in DMSO up to 100 mM . The compound has a molecular weight of 325.40 and a molecular formula of C19H23N3O2 . It is a synthetic compound with a purity of over 98% .

Cellular Effects

This compound has a significant impact on cellular processes. It specifically inhibits necrosis induced by oxidative stress, without affecting apoptosis induced by various anticancer agents or physiological cell death inducers . It has been shown to have cardioprotective effects in an isolated rat heart model .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its selective inhibition of oxidative stress-induced necrosis . It does not inhibit apoptosis induced by various anticancer drugs or Fas ligand, or necroptosis

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored for up to 12 months under desiccating conditions .

準備方法

合成経路と反応条件

IM-54の合成には、インドリルマレイミド誘導体の調製が含まれます。具体的な合成経路と反応条件は、機密情報であり、詳細については公開されていません。 一般的には、インドール誘導体をマレイミドと制御された条件下で反応させて、目的の化合物を得ます .

工業生産方法

This compoundの工業生産方法は、公開文献では広く記載されていません。 この化合物は通常、高純度と高収率を確保するために、厳格な条件下で特殊な研究所で合成されます .

化学反応の分析

反応の種類

IM-54は、主に酸化ストレス誘導性壊死の阻害剤としての役割に関連する反応を起こします。 通常の条件下では、酸化、還元、置換反応にはほとんど関与しません .

一般的な試薬と条件

This compoundの活性に関与する主な試薬は、過酸化水素です。 この化合物は、過酸化水素誘導性壊死に対して強力な阻害活性を示し、HL-60細胞における阻害濃度(IC50)は0.25マイクロモルです .

生成される主要な生成物

This compoundと過酸化水素の反応から生成される主な生成物は、壊死の阻害です。 この反応では、有意な副生成物は生成されません .

科学研究への応用

This compoundには、次のような科学研究への応用がいくつかあります。

類似化合物との比較

IM-54 is unique in its selective inhibition of oxidative stress-induced necrosis. Similar compounds include:

Necrosulfonamide: Another inhibitor of necrosis but with different molecular targets.

Cerdulatinib hydrochloride: A kinase inhibitor with broader applications.

LY-364947: A selective inhibitor of transforming growth factor-beta receptor.

This compound stands out due to its specificity for oxidative stress-induced necrosis and its potential cardioprotective properties .

特性

IUPAC Name |

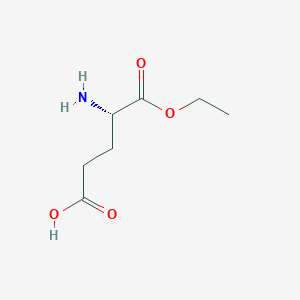

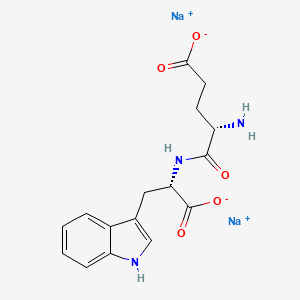

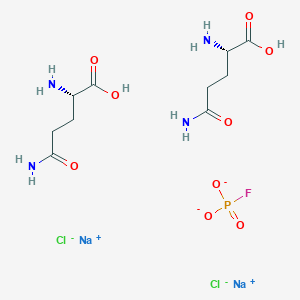

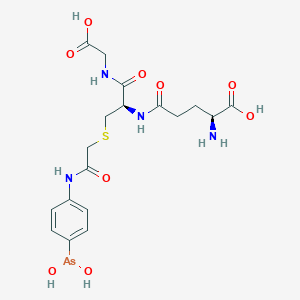

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOMINNEBLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587908 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-50-1 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 861891-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of cell death can IM-54 inhibit?

A1: this compound has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that this compound does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []

Q2: What evidence supports the potential therapeutic applications of this compound?

A2: Preclinical studies have shown promising results with this compound and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.

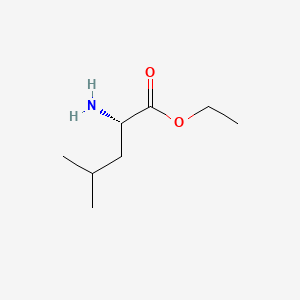

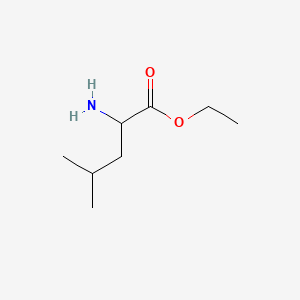

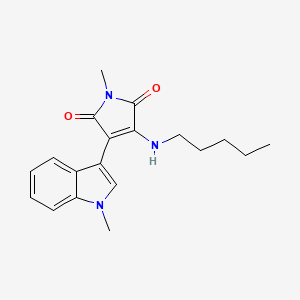

Q3: How does the structure of this compound relate to its activity?

A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize this compound's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in this compound, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for this compound's activity and provide a basis for developing more potent analogs.

Q4: Has this compound been tested in models of human diseases?

A4: While direct clinical trials are not yet documented in the provided research, this compound's therapeutic potential has been explored in various disease models. Notably, this compound demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, this compound effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。